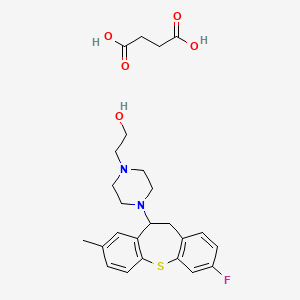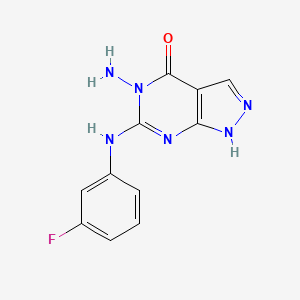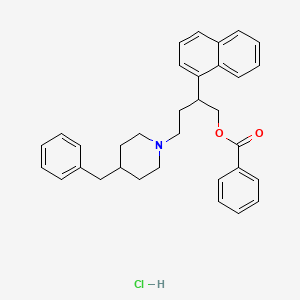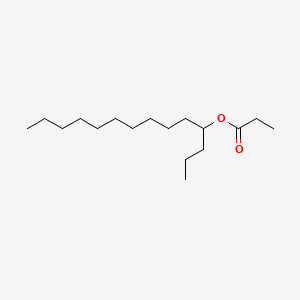
4-Tetradecylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tetradecylpropionate is an organic compound with the molecular formula C17H34O2 . It is a carboxylic ester, specifically a propanoate ester of tetradecanol. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tetradecylpropionate can be synthesized through the esterification of tetradecanol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where tetradecanol and propanoic acid are fed continuously, and the ester is collected as the product. The reaction conditions are optimized to achieve high yield and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tetradecylpropionate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tetradecanol and propanoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Tetradecanol and propanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tetradecylpropionate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-tetradecylpropionate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. The ester group can undergo hydrolysis, releasing tetradecanol and propanoic acid, which may have their own biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl acetate: Similar in structure but with an acetate ester group instead of a propanoate.
Tetradecyl butyrate: Similar in structure but with a butyrate ester group.
Tetradecyl palmitate: Similar in structure but with a palmitate ester group.
Uniqueness
4-Tetradecylpropionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its propanoate ester group makes it more reactive in certain chemical reactions compared to other esters. Additionally, its long alkyl chain provides unique amphiphilic properties, making it useful in various applications.
Propriétés
Numéro CAS |
959101-11-2 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
tetradecan-4-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-15-16(14-5-2)19-17(18)6-3/h16H,4-15H2,1-3H3 |
Clé InChI |
HXNUAWKUANNTSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


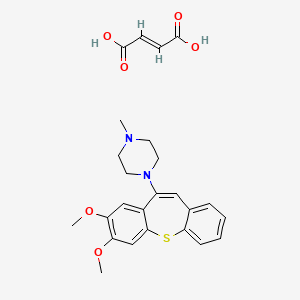

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)




